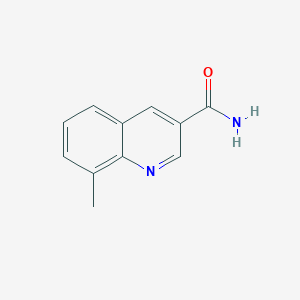

8-Methylquinoline-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

8-methylquinoline-3-carboxamide |

InChI |

InChI=1S/C11H10N2O/c1-7-3-2-4-8-5-9(11(12)14)6-13-10(7)8/h2-6H,1H3,(H2,12,14) |

InChI Key |

BRRAAVRHYYQTFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=N2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Methylquinoline 3 Carboxamide

De Novo Synthesis Approaches for 8-Methylquinoline-3-carboxamide and its Core Structure

The construction of the fundamental 8-methylquinoline (B175542) ring system, the precursor to this compound, can be achieved through various classical and modern synthetic strategies. These methods provide access to the core structure, which can then be further elaborated to introduce the 3-carboxamide functionality.

Classic Cyclization Reactions and Their Adaptations (e.g., Gould-Jacobs, Skraup-type processes)

Classical cyclization reactions remain a staple for the synthesis of the quinoline (B57606) core. The Gould-Jacobs and Skraup reactions are two prominent examples that have been adapted for the preparation of substituted quinolines.

The Gould-Jacobs reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.org This process typically yields a 4-hydroxyquinoline-3-carboxylate ester, which can be subsequently converted to the desired carboxamide. For instance, a variation of this reaction can be utilized to synthesize 3-acetyl-4-hydroxy-8-methylquinoline. researchgate.net The general mechanism begins with a nucleophilic attack by the aniline's nitrogen on the malonic ester derivative, leading to a condensation product. wikipedia.org Subsequent heating induces a 6-electron cyclization to form the quinoline ring. wikipedia.org

The Skraup synthesis is another foundational method for producing quinolines, which involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. wikipedia.org While known for its often vigorous reaction conditions, it provides a direct route to the quinoline ring system. nih.govblogspot.com Modifications to the classic Skraup-Doebner-Von Miller reaction, such as using acrolein diethyl acetal, have been developed to improve the reaction's practicality. nih.gov The choice of aniline precursor is crucial; for example, m-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines. researchgate.net

| Reaction Name | Key Reactants | Typical Product | Key Features |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylate ester | Effective for anilines with electron-donating groups; proceeds via condensation and thermal cyclization. wikipedia.org |

| Skraup Reaction | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Quinoline | A classic but often harsh method; can be violent but is used for industrial-scale synthesis. wikipedia.orgnih.govblogspot.com |

Multi-Component and One-Pot Synthetic Protocols

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and one-pot procedures due to their efficiency and atom economy. rsc.org These strategies allow for the construction of complex molecules like this compound in a single synthetic operation, avoiding the isolation of intermediates.

One-pot syntheses of 3-substituted quinoline carboxylates have been developed, offering a cost-effective and industrially scalable route. google.com For example, a one-pot Friedländer synthesis can effectively produce quinolines from o-nitroarylcarbaldehydes by reduction and subsequent in-situ condensation with a ketone or aldehyde. rsc.org The Vilsmeier-Haack reaction provides another efficient route. For instance, 2-chloro-3-formyl-8-methyl quinoline can be synthesized from the corresponding acetanilide, which can then be oxidized to the carboxylic acid and subsequently amidated. chemijournal.com Multi-component reactions, such as the Povarov, Gewald, and Ugi reactions, have also been successfully applied to the synthesis of diverse quinoline scaffolds. rsc.org

Strategic Functionalization and Derivatization of the this compound Core

Once the this compound core is assembled, its chemical landscape can be further expanded through strategic functionalization at its various reactive sites.

Modifications at the Carboxamide Moiety

The carboxamide group at the C-3 position is a prime site for modification. Standard amidation reactions of the corresponding quinoline-3-carboxylic acid are commonly employed. researchgate.net For example, a series of quinoline-3-carboxamide (B1254982) derivatives have been prepared by coupling the quinoline-3-carboxylic acid with various anilines. researchgate.net These reactions often utilize coupling agents to facilitate the formation of the amide bond. The synthesis of quinoline-6-carboxamide (B1312354) derivatives has been achieved by reacting the carboxylic acid with different amines in the presence of a base and a protecting agent. nih.gov This highlights the general applicability of these methods to other positions on the quinoline ring as well.

Regioselective Substitutions on the Quinoline Ring System

The quinoline ring itself presents multiple positions for substitution, and achieving regioselectivity is a key synthetic challenge. The directing effects of the existing substituents on the 8-methylquinoline core play a crucial role in determining the outcome of electrophilic and nucleophilic substitution reactions.

A metal-free method for the remote C5–H halogenation (chlorination and bromination) of a range of 8-substituted quinolines has been developed, demonstrating excellent regioselectivity. rsc.orgrsc.org For instance, the halogenation of 8-methylquinoline with TCCA (trichloroisocyanuric acid) can yield a mixture of the C5-chlorinated product and a dichlorinated compound. rsc.org The functionalization of the quinoline ring has emerged as a significant strategy in medicinal chemistry, with precise and selective introduction of functional groups expanding the chemical space of quinoline derivatives. rsc.orgrsc.org For example, N-oxides of quinolines are versatile substrates for regioselective C-2 functionalization. acs.org

| Position | Functionalization | Reagents/Conditions | Outcome |

| C5 | Chlorination/Bromination | Trihaloisocyanuric acids (metal-free) | Regioselective C5-halogenation. rsc.orgrsc.org |

| C2 | Amination | Nickel-catalyzed coupling of cyclic amines with quinoline N-oxide | C-2 aminated quinoline derivatives. rsc.org |

| C3 | Electrophilic Functionalization | Ni-catalyst and a Grignard reagent | Coupling with various electrophiles. rsc.org |

| C8 | Allylation | Rhodium-catalyzed reaction of quinoline N-oxide with vinylcyclopropanes | C-8 allylated quinolines. rsc.org |

C(sp³)–H Activation and Direct Functionalization Reactions at the 8-Methyl Group

The methyl group at the C-8 position offers a unique handle for functionalization through the activation of its C(sp³)–H bonds. This area of research has seen significant advancements, providing novel pathways to elaborate the 8-methylquinoline scaffold.

Transition metal-catalyzed C(sp³)–H functionalization of 8-methylquinolines has been extensively reviewed, highlighting both metal-based and metal-free strategies for C(sp³)–C and C(sp³)–X bond formation. nih.gov For example, a highly regioselective alkenylation of the 8-methylquinoline's C(sp³)–H bond has been achieved using a Cp*Co(III) catalyst. acs.org Similarly, Rh(III)-catalyzed C(sp³)–H bond activation of 8-methylquinolines has been integrated into a cascade reaction to access 8-(indol-3-yl)methyl-quinolines. rsc.org Furthermore, a Pd(II)-catalyzed dual C(sp³)–H and C(sp²)–H activation of 8-methylquinoline N-oxides has been reported, leading to annulation with maleimide. acs.orgnih.gov

| Catalyst System | Reaction Type | Functional Group Introduced | Reference |

| CpCo(III) | Alkenylation | Alkene | acs.org |

| CpRh(III) | Heteroarylation | Indole | rsc.org |

| Pd(II) | Annulation | Maleimide | acs.orgnih.gov |

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed Suzuki, Sonogashira, Stille)

The quinoline framework, particularly when substituted, is a prime candidate for carbon-carbon bond-forming reactions catalyzed by transition metals. These reactions are instrumental in creating complex molecular architectures by coupling the quinoline core with various organic fragments. While specific documented examples for this compound are not prevalent, the reactivity of the quinoline scaffold, including its halide derivatives, allows for a discussion of these powerful synthetic tools. nih.govrsc.org

Palladium-Catalyzed Suzuki Coupling: The Suzuki reaction, a versatile cross-coupling method, joins an organoboron species with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com For a derivative like halo-8-methylquinoline-3-carboxamide, a Suzuki coupling could introduce a variety of aryl or vinyl substituents. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the activated boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org The reaction is valued for its mild conditions and the low toxicity of the boron-based reagents. organic-chemistry.orgyoutube.com The choice of catalyst, ligands, and base is crucial and often requires optimization for challenging substrates like heteroaryl halides. nih.gov For instance, the coupling of 3-bromoquinoline (B21735) with a boronic acid pinacol (B44631) ester has been studied as a model for challenging Suzuki-Miyaura reactions involving heteroaryl substrates. nih.gov

Palladium-Catalyzed Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a mild base. wikipedia.orglibretexts.org In the context of a halogenated this compound precursor, this reaction would be invaluable for introducing alkynyl moieties, which are precursors for many other functional groups. The reaction proceeds under mild conditions, including room temperature and aqueous media, making it suitable for complex molecule synthesis. wikipedia.org A notable application involves the Sonogashira coupling of alkyne derivatives with 2-chloro-3-formyl-quinolines, catalyzed by [PdCl2(PPh3)2] and CuI, to produce 2-alkynyl-3-formyl-quinolines. rsc.org

Palladium-Catalyzed Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org It is known for its tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgnumberanalytics.com The mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives like copper(I) salts can significantly accelerate the reaction rate. organic-chemistry.orgharvard.edu This methodology could be applied to a suitably halogenated this compound to introduce alkyl, vinyl, or aryl groups. libretexts.org

| Reaction | Coupling Partners | Typical Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent + Organic Halide/Triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, NaOH) | Mild conditions, low toxicity of reagents, wide substrate scope. | organic-chemistry.orgyoutube.com |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base | Direct synthesis of arylalkynes and conjugated enynes under mild conditions. | wikipedia.orglibretexts.org |

| Stille Coupling | Organostannane + Organic Halide/Pseudohalide | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | High tolerance for various functional groups; toxicity of tin reagents is a drawback. | wikipedia.orglibretexts.orgorganic-chemistry.org |

Elucidation of Reaction Mechanisms and Pathways in this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing novel analogues of this compound.

Mechanistic Investigations of Derivatization and Core-Forming Reactions

The synthesis of the quinoline-3-carboxamide core often relies on established named reactions, whose mechanisms have been subjects of investigation.

Core-Forming Reactions: The Friedländer synthesis is a classical and straightforward method for producing quinolines, involving the condensation and subsequent cyclization of a 2-amino aryl ketone with a compound containing an α-methylene carbonyl group. nih.govresearchgate.net The mechanism is catalyzed by either acid or base. The initial step is an Aldol-type condensation to form a chalcone-like intermediate, followed by an intramolecular cyclization via Schiff base formation and subsequent dehydration to yield the quinoline ring.

Another significant method is the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloro-3-formyl-quinolines from substituted acetanilides. chemijournal.comresearchgate.net The reaction uses a Vilsmeier reagent (e.g., phosphoryl chloride and DMF). The mechanism involves the formylation and cyclization of the acetanilide. The resulting 2-chloro-3-formyl-quinoline is a key intermediate that can be oxidized to the corresponding carboxylic acid, which is then coupled with an amine to form the final carboxamide. researchgate.net

Derivatization Reactions: The 8-methyl group is a key site for functionalization. Transition metal-catalyzed C(sp³)–H activation provides a direct pathway to modify this position. nih.gov For instance, Ru(II)-catalyzed amidation of 8-methylquinolines with azides proceeds via a cyclometalated intermediate. researchgate.net The nitrogen atom of the quinoline ring acts as a directing group, facilitating the formation of a five-membered ruthenacycle. This is followed by reaction with the azide (B81097) and reductive elimination to yield the aminated product. nih.govresearchgate.net The chelation assistance provided by the quinoline nitrogen is crucial for the selective activation of the C-H bond of the methyl group. nih.gov

Role of Homogeneous and Heterogeneous Catalysis in Synthetic Transformations

Both homogeneous and heterogeneous catalysis play pivotal roles in the synthesis and modification of quinoline derivatives.

Homogeneous Catalysis: Most transition metal-catalyzed coupling and C-H activation reactions described for quinolines employ homogeneous catalysts, where the catalyst is in the same phase as the reactants (typically in solution). researchgate.net Catalysts such as palladium-phosphine complexes (e.g., Pd(PPh₃)₄), rhodium complexes (e.g., [Cp*RhCl₂]₂), and ruthenium complexes (e.g., [(p-cymene)RuCl₂]₂) are common. nih.govwikipedia.orgresearchgate.net The advantage of homogeneous catalysis lies in its high activity and selectivity, which can be finely tuned by modifying the ligands on the metal center. researchgate.net For example, chiral ligands can be used to achieve asymmetric synthesis, generating enantiomerically pure compounds. researchgate.net However, the separation of the catalyst from the product can be challenging and costly. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offer significant advantages in terms of catalyst separation, recovery, and recycling. nih.govrsc.org In quinoline synthesis, zeolite-based catalysts have been used for the gas-phase reaction of anilines with alcohols. rsc.org The acidic sites within the zeolite framework facilitate the catalytic process. More recently, metal-free heterogeneous catalysts, such as graphitic carbon nitride functionalized with Brønsted acid sites (g-C₃N₄-SO₃H), have been developed for the Friedländer synthesis. nih.govresearchgate.net These catalysts demonstrate high efficiency and recyclability under mild, solvent-free conditions, attributing their activity to high surface acidity which promotes the condensation and cyclization steps. nih.govresearchgate.net The development of such robust heterogeneous systems is a key area of green chemistry, aiming to make the synthesis of quinolines more sustainable.

Advanced Characterization and Structural Elucidation Techniques for 8 Methylquinoline 3 Carboxamide and Its Derivatives

Spectroscopic Analysis in Research Context

Spectroscopic methods are fundamental in providing detailed information about the molecular structure, connectivity, and chemical environment of atoms within 8-Methylquinoline-3-carboxamide.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D-NMR experiments, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the aromatic protons on the quinoline (B57606) core typically resonate in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons H2 and H4 are the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and carboxamide group. The methyl group protons (8-CH₃) appear as a singlet in the upfield region (around δ 2.8 ppm). chemijournal.com The two protons of the primary amide (-CONH₂) would typically appear as two broad singlets, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the quinoline ring are observed in the aromatic region (δ 120–150 ppm). The carbonyl carbon of the carboxamide group is characteristically found at a significantly downfield chemical shift (around δ 165-170 ppm). For a closely related precursor, 2-chloro-3-formyl-8-methyl quinoline, the formyl carbon appears at δ 189.51 ppm, indicating the strong deshielding effect of the carbonyl group. chemijournal.com The methyl carbon (8-CH₃) would resonate at a much higher field (around δ 18-25 ppm).

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm the assignments.

COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons within the benzene and pyridine (B92270) rings of the quinoline scaffold.

HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. Key correlations would include those between the methyl protons (8-CH₃) and the C8 and C7 carbons, and between the H2/H4 protons and the carboxamide carbonyl carbon, confirming the substitution pattern.

The following table provides predicted chemical shift values for this compound based on data from analogous structures. chemijournal.com

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | ~9.0 (s) | ~150 |

| 3 | - | ~130 |

| 4 | ~8.7 (s) | ~140 |

| 5 | ~7.8 (d) | ~128 |

| 6 | ~7.5 (t) | ~129 |

| 7 | ~7.6 (d) | ~127 |

| 8 | - | ~137 |

| 4a | - | ~128 |

| 8a | - | ~148 |

| 8-CH₃ | ~2.8 (s) | ~18 |

| -C=O | - | ~168 |

| -NH₂ | ~7.5, ~8.0 (br s) | - |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the primary amide and the substituted quinoline ring. The N-H stretching vibrations of the -CONH₂ group typically appear as two distinct bands in the 3400-3100 cm⁻¹ region. A strong absorption band corresponding to the C=O stretching (Amide I band) is expected around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) usually appears near 1640-1600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring system appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The aromatic ring breathing and stretching modes of the quinoline scaffold are typically strong in the Raman spectrum, appearing in the 1600-1300 cm⁻¹ range. The C-CH₃ stretching vibration would also be observable.

The table below summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -CONH₂ | 3400 - 3100 | Medium-Strong (IR) |

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | -CH₃ | 2980 - 2850 | Medium (IR, Raman) |

| C=O Stretch (Amide I) | -CONH₂ | 1680 - 1650 | Strong (IR) |

| N-H Bend (Amide II) | -CONH₂ | 1640 - 1600 | Medium (IR) |

| Aromatic C=C/C=N Stretch | Quinoline Ring | 1600 - 1450 | Strong (IR, Raman) |

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₁H₁₀N₂O, Monoisotopic Mass: 186.0793 g/mol ). This technique is crucial for confirming the identity of a newly synthesized compound and differentiating it from potential isomers.

LC-MS: Liquid chromatography coupled with mass spectrometry (LC-MS) allows for the analysis of complex mixtures, enabling the identification of the target compound, its synthetic impurities, or degradation products.

Fragment Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound undergoes fragmentation. The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for quinoline carboxamides include:

Loss of the amide group: Cleavage of the C(3)-C(O) bond can lead to the formation of an 8-methylquinolin-3-yl cation or the loss of the entire carboxamide moiety.

Formation of an acylium ion: A primary fragmentation would likely involve the loss of the amino group (•NH₂) to form a stable acylium ion [M - 16]⁺.

Quinoline ring fragmentation: Subsequent fragmentation often involves the characteristic loss of HCN (27 Da) from the quinoline ring system. chempap.org The mass spectrum of the parent 8-methylquinoline (B175542) shows major fragments at m/z 142 ([M-H]⁺), 129, and 115, corresponding to fragmentation of the heterocyclic core. nih.gov

The table below outlines the predicted key fragments for this compound.

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 186 | [C₁₁H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |

| 170 | [M - NH₂]⁺ | Loss of amino radical |

| 143 | [M - CONH]⁺ | Loss of isocyanic acid precursor |

| 142 | [C₁₀H₈N]⁺ | Loss of carboxamide radical and H |

| 115 | [C₉H₇]⁺ | Loss of HCN from [C₁₀H₈N]⁺ |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific structure for this compound is not publicly available, analysis of closely related quinoline-carboxamide derivatives allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.netchemijournal.com

The crystal packing of such compounds is typically dominated by two key non-covalent interactions:

Hydrogen Bonding: The carboxamide functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules of this compound will form centrosymmetric dimers in the crystal lattice through robust N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov These dimers can then be further linked into chains or sheets.

The methyl group at the C8 position may introduce some steric influence on the crystal packing, potentially affecting the planarity and the specific arrangement of the stacked molecules.

Advanced Chromatographic and Purity Assessment Methodologies

Chromatographic techniques are indispensable for separating this compound from reaction impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of quinoline derivatives. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., water with formic acid or ammonium acetate) to ensure good peak shape. Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, leveraging the strong UV absorbance of the quinoline chromophore. This method is highly effective for determining the purity of a sample and for quantitative analysis by comparing the peak area to that of a calibrated standard.

Gas Chromatography (GC): GC is also a suitable technique for the analysis of thermally stable and volatile compounds like this compound. A non-polar or medium-polarity capillary column (e.g., DB-5MS) is typically used with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for definitive identification of the main component and any impurities. mdpi.comresearchgate.net GC-MS is particularly powerful for identifying trace-level impurities by comparing their mass spectra to library data.

The following table presents typical chromatographic conditions for the analysis of quinoline derivatives. mdpi.com

| Parameter | Typical HPLC Conditions | Typical GC Conditions |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Helium or Nitrogen |

| Flow Rate / Gas Flow | 1.0 mL/min | 1.0-1.5 mL/min |

| Detector | DAD or UV (e.g., at 225 nm) | FID or Mass Spectrometer (MS) |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature program (e.g., 80 °C to 250 °C) |

| Application | Purity assessment, quantitative analysis | Impurity profiling, quantitative analysis |

Methodologies for Investigating Compound Stability and Degradation Pathways

The assessment of a compound's stability and the elucidation of its degradation pathways are critical components of pharmaceutical development. These investigations ensure the safety, efficacy, and quality of a drug substance by identifying potential degradation products and understanding the chemical transformations it may undergo under various environmental conditions. For this compound and its derivatives, a comprehensive stability testing program would typically involve forced degradation studies, also known as stress testing. These studies subject the compound to conditions more severe than those it would encounter during storage to accelerate degradation and generate potential degradation products in a shorter timeframe. nih.gov

Forced degradation studies are instrumental in developing and validating stability-indicating analytical methods, which are crucial for quantifying the decrease of the active pharmaceutical ingredient (API) due to decomposition. chromatographyonline.com The insights gained from these studies are vital for formulation development, determining appropriate storage conditions, and identifying potential toxic or genotoxic degradants. chromatographyonline.com

Forced Degradation Studies

Forced degradation studies for this compound and its derivatives would systematically expose the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions. nih.govmdpi.com The goal is to achieve a level of degradation, typically between 5-20%, that is sufficient to identify and characterize the degradation products without completely destroying the molecule. mdpi.com

Hydrolytic Degradation: To investigate susceptibility to hydrolysis, solutions of this compound would be exposed to acidic, basic, and neutral conditions. mdpi.com This is typically achieved by dissolving the compound in solutions of hydrochloric acid (for acidic hydrolysis), sodium hydroxide (for basic hydrolysis), and purified water (for neutral conditions). mdpi.com The studies are often conducted at elevated temperatures to accelerate the degradation process. mdpi.com

Given the presence of a carboxamide functional group, this compound is likely susceptible to hydrolysis. Under acidic or basic conditions, the amide bond could be cleaved to yield 8-methylquinoline-3-carboxylic acid and ammonia.

Oxidative Degradation: Oxidative stability is assessed by exposing the compound to an oxidizing agent, most commonly a solution of hydrogen peroxide. mdpi.com The reaction is typically carried out at room temperature for a specified period. The quinoline ring system and the methyl group could be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or oxidation of the methyl group to a carboxylic acid.

Photolytic Degradation: Photostability testing evaluates the impact of light on the compound. mdpi.com According to the International Council for Harmonisation (ICH) guideline Q1B, this involves exposing the drug substance, both in its solid state and in solution, to a combination of ultraviolet (UV) and visible light. mdpi.com A control sample is kept in the dark to differentiate between light-induced degradation and thermal degradation that might occur concurrently. researchgate.net The quinoline ring is a chromophore and is likely to absorb UV radiation, potentially leading to photodegradation products.

Thermal Degradation: To assess thermal stability, the solid compound is subjected to elevated temperatures, often in a controlled humidity environment. mdpi.com The temperatures used are typically higher than those in accelerated stability studies. This helps to identify thermally induced degradation products and understand the compound's stability at higher temperatures that might be encountered during manufacturing or storage.

Analytical Methodologies

A crucial aspect of stability studies is the use of a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). chromatographyonline.comchromatographyonline.com This method must be able to separate the parent compound from all its degradation products, process impurities, and any other potential interfering substances. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for analyzing the samples from forced degradation studies. chromatographyonline.com The method would be developed and validated for its specificity, linearity, accuracy, precision, and robustness. The use of a photodiode array (PDA) detector can be advantageous as it provides spectral information about the separated peaks, which can help in identifying degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. researcher.lifenih.govmdpi.com LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, allowing for the determination of the molecular weights of the degradation products and providing information about their fragmentation patterns, which aids in structure determination. mdpi.com

Research Findings from a Structurally Related Compound

In the absence of direct studies on this compound, the forced degradation of niclosamide, a compound also featuring a carboxamide linkage and substituted aromatic rings, provides valuable insights into potential degradation pathways. A study on niclosamide revealed significant degradation under hydrolytic conditions, while it remained stable under oxidative, photolytic, and thermal stress. chromatographyonline.com

Table 1: Summary of Forced Degradation Conditions and Results for a Structurally Related Compound (Niclosamide)

| Stress Condition | Reagents and Conditions | Observation |

| Acidic Hydrolysis | 0.1 M HCl, reflux for 8 hours | Significant degradation |

| Basic Hydrolysis | 0.1 M NaOH, reflux for 4 hours | Significant degradation |

| Neutral Hydrolysis | Water, reflux for 12 hours | No significant degradation |

| Oxidative Degradation | 30% H₂O₂, room temperature for 24 hours | No significant degradation |

| Photolytic Degradation | UV light (254 nm) for 24 hours | No significant degradation |

| Thermal Degradation | 105°C for 24 hours | No significant degradation |

Data presented is for Niclosamide and is intended to be illustrative of potential degradation behavior for a compound with a carboxamide functional group. chromatographyonline.com

Table 2: Identified Degradation Products of a Structurally Related Compound (Niclosamide) under Hydrolytic Stress

| Degradation Product | Stress Condition | Analytical Method of Identification |

| 2-chloro-4-nitroaniline | Acidic and Basic Hydrolysis | LC-MS, NMR |

| 5-chlorosalicylic acid | Acidic and Basic Hydrolysis | LC-MS, NMR |

Data presented is for Niclosamide and is intended to be illustrative of potential degradation products for a compound with a carboxamide functional group. chromatographyonline.com

The primary degradation pathway for niclosamide under both acidic and basic hydrolysis was the cleavage of the amide bond. chromatographyonline.com This suggests that a similar pathway could be anticipated for this compound, leading to the formation of 8-methylquinoline-3-carboxylic acid and ammonia. The stability of niclosamide under oxidative, photolytic, and thermal stress indicates that the core aromatic structures are relatively robust under these conditions. However, the specific electronic and steric properties of the 8-methylquinoline ring system may lead to different stability characteristics. Therefore, dedicated forced degradation studies on this compound are essential to definitively determine its stability profile and degradation pathways.

Computational and Theoretical Investigations of 8 Methylquinoline 3 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 8-Methylquinoline-3-carboxamide, DFT would be employed to determine its most stable three-dimensional arrangement (geometric optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are key to predicting the molecule's behavior in chemical reactions and biological environments. Key DFT-derived parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with biological macromolecules.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity and stability.

| Parameter | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. | Influences interactions with electron-accepting sites in biological targets. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. | Influences interactions with electron-donating residues in proteins. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an index of chemical stability and reactivity. | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Affects solubility, membrane permeability, and binding orientation. |

| MEP Analysis | Visualizes electrostatic potential on the molecular surface. | Identifies regions prone to electrophilic or nucleophilic attack. |

The biological activity of a molecule is often dependent on its specific three-dimensional shape or conformation. This compound has rotational freedom, particularly around the bond connecting the carboxamide group to the quinoline (B57606) ring. Conformational analysis aims to identify all possible stable conformations (conformers) and map their relative energies. nih.govdiva-portal.org

This process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting structure. The results are often visualized as a potential energy surface or energy landscape, which maps low-energy, stable conformations and the energy barriers between them. nih.govdiva-portal.orgchemrxiv.org Understanding this landscape is crucial, as the biologically active conformation may not be the absolute lowest energy state. nih.gov

Molecular Modeling and Dynamics Simulations for Biological Interactions

To explore how this compound might function as a drug, molecular modeling techniques are used to simulate its interaction with specific biological targets, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. nih.govnih.gov This method is essential for hypothesis-driven drug design, suggesting how the molecule might inhibit an enzyme or modulate a receptor's function.

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding affinity or docking score. nih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, docking studies on similar quinoline derivatives have identified crucial hydrogen bonds and hydrophobic interactions with amino acid residues like LYS 101 and TRP 229 in the active sites of enzymes like HIV reverse transcriptase. nih.gov

| Target Protein (Hypothetical PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Protein Kinase (e.g., 1T8I) | -8.5 | LYS-101, GLU-120, LEU-205 | Hydrogen Bond, Electrostatic, Hydrophobic |

| Reverse Transcriptase (e.g., 4I2P) | -9.2 | TRP-229, TYR-181, LYS-101 | π-π Stacking, Hydrophobic, Hydrogen Bond |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the conformational flexibility of both the ligand and the protein. nih.gov

For this compound, an MD simulation of its complex with a target protein would:

Assess the stability of the docked pose over time.

Reveal how the protein's binding site can adapt and change shape to accommodate the ligand (induced fit).

Analyze the role of water molecules in mediating ligand-protein interactions.

Calculate the binding free energy, a more rigorous metric of binding affinity than docking scores.

These simulations provide a deeper understanding of the binding mechanism and the stability of the ligand-protein complex. nih.gov

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for a class of active quinoline-carboxamides might consist of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.netresearchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the required features. nih.gov This process, known as virtual screening, can rapidly identify novel compounds with a high probability of being active at the target of interest, guiding future synthesis and testing efforts. This approach allows researchers to move from a known active structure to discovering diverse new chemical entities with potentially improved properties. nih.gov

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling in chemistry utilizes computational methods to forecast how a molecule will behave in a chemical reaction, including the pathways it might follow and the products it is likely to form. For this compound, this involves understanding the influence of its structural features—the quinoline core, the methyl group at the 8-position, and the carboxamide group at the 3-position—on its reactivity.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the reactivity of the 8-methylquinoline (B175542) scaffold has been a subject of investigation. For instance, ruthenium-catalyzed amidation reactions of 8-methylquinolines have been explored, demonstrating the activation of the C(sp³)–H bonds of the methyl group. researchgate.net Such studies indicate that the methyl group can be a site of functionalization. A kinetic isotope effect (KIE) experiment in one such study yielded a kH/kD value of 1.9, suggesting that the cleavage of the methyl C-H bond is involved in the rate-determining step of the reaction. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of such reaction pathways. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. For a hypothetical reaction involving this compound, computational chemists would model the reactants, any catalysts, and solvents to predict the most favorable reaction pathway. For example, in a reaction involving the functionalization of the methyl group, DFT calculations could help determine the energy barriers for different proposed mechanisms, such as a concerted metalation-deprotonation pathway or an oxidative addition pathway.

Recent advancements in the chemistry of related quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde, have shown various reactions at the 3-position, including condensation and the formation of Schiff bases. rsc.org Computational studies could be employed to understand the electronic effects of the 8-methyl group on the reactivity of the carboxamide at the 3-position in this compound.

The table below illustrates a hypothetical reaction for which computational elucidation could provide mechanistic insights.

| Reaction Type | Reactants | Potential Catalyst | Computationally Verifiable Aspects |

| C-H Activation/Amidation | This compound, Azide (B81097) | Ruthenium complex | Transition state energies, reaction intermediates, kinetic isotope effect, role of catalyst |

| Nucleophilic Acyl Substitution | This compound, Nucleophile | Acid or Base | Reaction energy profile, stability of tetrahedral intermediate, leaving group potential |

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between a set of molecular descriptors (numerical representations of molecular structure) and an experimentally determined property. nih.gov

For this compound, no specific QSPR studies appear to be published. However, the principles of QSPR can be applied to predict a wide range of its physicochemical and biological properties. The first step in developing a QSPR model is to calculate a variety of molecular descriptors for this compound. These descriptors can be categorized as follows:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as dipole moment and partial charges on atoms.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Once a set of descriptors is generated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates these descriptors with a known property of a set of similar molecules. bldpharm.com This model can then be used to predict the property for this compound.

The table below lists some of the properties of this compound that could be predicted using QSPR modeling and the types of descriptors that would likely be important.

| Predicted Property | Relevant Descriptor Types | Potential Application |

| Solubility | Topological, Electronic | Formulation development |

| Melting Point | Geometrical, Quantum-chemical | Material handling and processing |

| Lipophilicity (logP) | Topological, Electronic | Understanding biological membrane permeability |

| Biological Activity | All types | Drug discovery and design |

The development of robust QSPR models relies on having a diverse and high-quality dataset of related compounds with experimentally measured properties. While specific models for this compound are yet to be developed, the general framework of QSPR provides a viable path for the in silico prediction of its key characteristics.

Chemical Biology and Mechanistic in Vitro Studies of 8 Methylquinoline 3 Carboxamide Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives of 8-methylquinoline-3-carboxamide have been systematically evaluated for their inhibitory effects against a diverse array of enzymes. These studies are crucial for understanding their mechanism of action and for the rational design of more potent and selective agents.

Inhibition of Specific Enzyme Targets

The inhibitory profile of this compound derivatives has been characterized against several key enzymes implicated in various diseases.

HDAC4: The quinoline-3-carboxamide (B1254982), Tasquinimod, functions as an allosteric inhibitor of Histone Deacetylase 4 (HDAC4). nih.govnih.gov This interaction prevents the formation of the HDAC4/NCoR1/HDAC3 complex, which in turn disrupts the transcriptional activation of hypoxia-inducible factor-1α (HIF-1α) and represses myocyte enhancer factor-2 (MEF-2) target genes. nih.govnih.gov While Tasquinimod itself does not inhibit the enzymatic activity of full-length HDAC4, its allosteric binding is a key aspect of its on-target mechanism. nih.govnih.gov In an effort to enhance HDAC4 inhibition while reducing off-target effects, a series of third-generation quinoline-3-carboxamide analogs have been synthesized and evaluated. nih.gov Additionally, other research has focused on designing 8-substituted quinoline-2-carboxamide (B1208818) derivatives as potent HDAC inhibitors, with one compound showing significantly greater inhibitory activity than the known inhibitor Vorinostat. researchgate.net Another study on 2-phenylquinoline-4-carboxylic acid derivatives identified compounds with significant HDAC3 selectivity over other HDAC isoforms. frontiersin.org

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. nih.gov A series of quinoline-8-carboxamides were designed as PARP-1 inhibitors, with the design intended to maintain the necessary pharmacophore conformation through an intramolecular hydrogen bond. nih.govacs.orgresearchgate.net Structure-activity relationship (SAR) studies of 3-substituted quinoline-8-carboxamides revealed that a small, narrow group at this position is required for inhibitory activity. nih.govacs.org Further modifications showed that substituents at the 2-position could increase potency, with 2-methylquinoline-8-carboxamide being the most active, exhibiting an IC50 of 500 nM. nih.govacs.org

CD38: The NAD-hydrolyzing enzyme CD38 is another target for which quinoline (B57606) carboxamide derivatives have been developed. Starting from a micromolar 8-quinoline carboxamide hit, systematic exploration of the quinoline ring's 4-, 6-, and 8-substituents led to the identification of inhibitors that were 10- to 100-fold more potent. nih.gov Specifically, 4-amino-8-quinoline carboxamides have been identified as novel, submicromolar inhibitors of human CD38. nih.govresearchgate.net Further scaffold hopping from the 4-amino-8-quinoline carboxamide lead to a chemically more tractable quinazoline (B50416) led to the discovery of 39 new CD38 inhibitors, with one analog demonstrating single-digit nanomolar potency. researchgate.net

Kinases: Quinoline derivatives have also been investigated as kinase inhibitors. A series of 8-hydroxy-quinoline-7-carboxylic acid derivatives, including 2-styrylquinolines and quinoline-2-carboxamides, were identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis. nih.govresearchgate.net Molecular modeling suggested that the 8-hydroxy-quinoline 7-carboxylic acid moiety is a crucial pharmacophore that interacts with key residues in the ATP-binding pocket of the kinase. nih.gov

Cyclooxygenases and Inducible Nitric Oxide Synthase (iNOS): While direct inhibition of cyclooxygenases by this compound derivatives is not extensively detailed in the provided context, the broader class of quinoline derivatives has been studied for anti-inflammatory properties, which often involve these pathways. Selective inhibition of inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of nitric oxide during inflammation, is a key therapeutic strategy. nih.govnih.gov The development of iNOS inhibitors has often been based on the structure of L-arginine, the enzyme's natural substrate. nih.gov

Nuclear Factor-kappaB (NF-κB): The transcription factor NF-κB is a central regulator of inflammation and cell survival. researchgate.netnih.gov A novel quinoline derivative, designated Q3, has been shown to inhibit the canonical NF-κB pathway. researchgate.netnih.gov This compound was found to suppress NF-κB-induced luciferase expression at concentrations as low as 5 μM and to inhibit the TNF-induced transcription of the luciferase gene and the TNF gene itself. researchgate.netnih.gov Another quinone derivative, E3330, was found to selectively inhibit NF-κB-mediated gene expression by suppressing its DNA-binding activity. nih.gov

Cholesteryl Ester Transfer Protein (CETP): A series of novel quinoline-3-carboxamide derivatives were designed and synthesized as inhibitors of cholesteryl ester transfer protein (CETP), a plasma glycoprotein (B1211001) that plays a role in cholesterol transport. nih.govmdpi.com Several of these compounds exhibited significant activity against CETP, with compounds 24 and 26 showing the highest inhibitory rate at 80.1%. nih.govmdpi.com The study suggested that substitution with 6-benzyloxy-7-methoxy groups contributed to more potent CETP inhibitory activity. mdpi.com

Lipoxygenase: While specific data on this compound is not available, quinolinone-3-carboxamide derivatives have been evaluated for their ability to inhibit soybean lipoxygenase as an indicator of potential anti-inflammatory activity. researchgate.net

Falcipain-2: This cysteine protease from the malaria parasite Plasmodium falciparum is a key target for antimalarial drug development. nih.govnih.gov Peptidomimetic nitriles have been designed as selective inhibitors of falcipain-2, achieving inhibitory affinities in the single-digit micromolar range. rsc.org The design focused on optimal occupancy of the selectivity-determining subpockets of the enzyme. rsc.org In silico studies have also explored novel 2-pyrazoline (B94618) carboxamide derivatives as potential protease inhibitors against Plasmodium parasites, including falcipain-2. sciforum.net

Table 1: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Enzyme Target | Compound Class | Key Findings | Reference |

| HDAC4 | Quinoline-3-carboxamide (Tasquinimod) | Allosteric inhibitor, prevents HDAC4/NCoR1/HDAC3 complex formation. | nih.govnih.gov |

| PARP-1 | Quinoline-8-carboxamides | 2-methylquinoline-8-carboxamide is a potent inhibitor (IC50 = 500 nM). | nih.govacs.org |

| CD38 | 4-Amino-8-quinoline carboxamides | Submicromolar inhibitors identified through SAR studies. | nih.govresearchgate.net |

| Pim-1 Kinase | 8-Hydroxy-quinoline-7-carboxylic acid derivatives | Potent inhibitors, with the 8-hydroxy-quinoline 7-carboxylic acid moiety being a key pharmacophore. | nih.govresearchgate.net |

| NF-κB | Quinoline derivative (Q3) | Inhibits canonical NF-κB pathway at low micromolar concentrations. | researchgate.netnih.gov |

| CETP | Quinoline-3-carboxamide derivatives | Compounds 24 and 26 show 80.1% inhibition. | nih.govmdpi.com |

| Falcipain-2 | Peptidomimetic nitriles | Inhibitory affinities in the single-digit micromolar range. | rsc.org |

Investigation of Inhibition Kinetics and Binding Modes

Understanding the kinetics and binding modes of these inhibitors is fundamental to elucidating their mechanism of action. For instance, the design of quinoline-8-carboxamides as PARP-1 inhibitors was based on creating a structure that maintains the required pharmacophore conformation through an intramolecular hydrogen bond, a feature confirmed by X-ray crystallography and NMR. nih.govacs.org In the case of Pim-1 kinase inhibitors, molecular modeling has been instrumental in suggesting that the interaction of the 8-hydroxy-quinoline 7-carboxylic acid scaffold with Asp186 and Lys67 residues within the ATP-binding pocket is responsible for their inhibitory potency. nih.gov For the NF-κB inhibitor Q3, docking and molecular dynamics analyses suggest that it may modulate transcriptional activity by inhibiting the interaction between NF-κB and DNA. researchgate.net The inhibition of falcipain-2 by certain peptidomimetics is described as covalent and reversible, highlighting the importance of a balanced electrophilicity of the nitrile group for both potency and selectivity. rsc.org

Receptor Binding and Modulation Investigations

In addition to enzyme inhibition, this compound derivatives and their analogs have been studied for their ability to bind to and modulate the activity of various receptors.

In Vitro Cellular Activity and Molecular Pathway Modulation

The enzymatic and receptor-level activities of this compound derivatives translate into observable effects on cellular functions and molecular pathways in vitro. For example, the inhibition of the NF-κB pathway by the quinoline derivative Q3 was demonstrated in a HeLa/NF-κB/luciferase reporter cell line, where it inhibited TNF-induced luciferase activity. nih.gov Furthermore, immunocytochemistry studies showed that Q3 moderately interferes with the TNF-induced nuclear translocation of NF-κB. researchgate.net

In the context of cancer, quinoline-4-carboxamide derivatives have been identified from phenotypic screens against the blood stage of Plasmodium falciparum and have shown potent in vitro efficacy. nih.gov The optimization of these hits led to molecules with low nanomolar potency and improved pharmacokinetic profiles. nih.gov Similarly, certain 3-substituted quinolinehydroxamic acids have demonstrated potent anti-proliferative effects against human lung and colorectal cancer cell lines, with IC50 values in the low micromolar range. researchgate.net Western blot analysis revealed that these compounds induce apoptosis through the caspase pathway and cause DNA damage. researchgate.net

Table 2: In Vitro Cellular Activity of Quinoline Carboxamide Derivatives

| Compound Class | Cell Line | Cellular Effect | Molecular Pathway | Reference |

| Quinoline derivative (Q3) | HeLa/NF-κB-Luc | Inhibition of TNF-induced luciferase activity | NF-κB signaling | nih.gov |

| Quinoline-4-carboxamides | P. falciparum (3D7) | Antiplasmodial activity (low nM EC50) | Not specified | nih.gov |

| 3-Substituted quinolinehydroxamic acids | A549, HCT116 | Anti-proliferative (low µM IC50), apoptosis induction, DNA damage | Caspase pathway | researchgate.net |

Antiproliferative Activity and Apoptosis Induction Mechanisms in Cancer Cell Lines

Derivatives of quinoline-3-carboxamide have demonstrated notable antiproliferative effects against various human cancer cell lines. For instance, the quinoline-3-carboxamide known as Tasquinimod has been shown to inhibit the growth of cancer cells. nih.gov Another study highlighted a novel 8-hydroxyquinoline (B1678124) derivative, HQ-11, which induced cell death in breast cancer cell lines, including MCF7 and MDA-MB-231, through mechanisms of both paraptosis and apoptosis. nih.gov This was characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. nih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. The 8-hydroxyquinoline derivative HQ-11 was found to trigger apoptosis in breast cancer cells, partly through the activation of the ERK pathway. nih.gov Similarly, the quinoline derivative PQ1 has been reported to induce apoptosis in T47D breast cancer cells by activating both caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively. researchgate.net Treatment with PQ1 led to an increase in cleaved caspase-3, a central executioner caspase in the apoptotic cascade. researchgate.net Furthermore, some 1,8-naphthyridine-3-carboxamide derivatives, which are structurally related to quinolines, have shown significant cytotoxicity against a range of cancer cell lines. For example, specific derivatives exhibited potent activity against HBL-100 (breast), KB (oral), and SW-620 (colon) cancer cell lines. nih.gov

The antiproliferative activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values. While specific IC50 values for this compound itself are not detailed in the provided results, related quinoline derivatives have shown potent activity. For example, certain nutraceutical compounds like capsaicin (B1668287) have demonstrated IC50 values as low as 19.67 µM against HCT 116 p53-/- colon cancer cells. nih.gov

Interactive Table: Antiproliferative Activity of Quinoline and Naphthyridine Derivatives

| Compound Class | Cell Line(s) | Observed Effect(s) | Key Mechanistic Insight(s) |

| Quinoline-3-carboxamide (Tasquinimod) | Various cancer cells | Inhibition of cell growth | Not specified |

| 8-Hydroxyquinoline derivative (HQ-11) | MCF7, MDA-MB-231 (breast) | Paraptosis, Apoptosis | ER stress, ERK pathway activation |

| Quinoline derivative (PQ1) | T47D (breast) | Apoptosis | Activation of caspase-8 and caspase-9 |

| 1,8-Naphthyridine-3-carboxamides | HBL-100 (breast), KB (oral), SW-620 (colon) | Cytotoxicity | Not specified |

Antimicrobial Activity against Bacterial and Fungal Strains In Vitro

Quinoline derivatives have been extensively investigated for their antimicrobial properties. Several studies have reported the synthesis of novel quinoline derivatives with significant activity against a spectrum of bacterial and fungal pathogens. researchgate.netnih.gov For instance, certain novel quinoline derivatives demonstrated potent broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.66–5.29 μg/ml. researchgate.net One particular derivative showed significant inhibitory activity against the bacterial DNA gyrase enzyme, with an IC50 value of 3.39 μM. researchgate.net

The antimicrobial screening of a series of new quinoline derivatives revealed excellent MIC values (3.12–50 µg/mL) against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Notably, some compounds with benzylthio and benzoylthio substituents at the 3-quinoline position exhibited MIC values in the range of 0.5–1 μg/mL against Gram-positive strains, comparable to the antibiotic ciprofloxacin. researchgate.net These compounds also displayed promising antifungal properties. researchgate.net

Furthermore, new heterocyclic derivatives of 8-hydroxyquinoline have shown remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G, against strains like E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa. nih.gov In the context of antifungal activity, certain quinoline derivatives were found to be highly potent against selected fungal strains, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. researchgate.netnih.gov For example, some derivatives were particularly effective against C. albicans with low MIC values. researchgate.net One study reported that a specific derivative, QST10, was effective against C. albicans at an MIC of 31.25 μg/mL. semanticscholar.org

Interactive Table: In Vitro Antimicrobial Activity of Quinoline Derivatives

| Compound/Derivative | Microbial Strain(s) | Activity (MIC/IC50) | Reference |

| Novel Quinoline Derivative 14 | Bacteria and Fungi | MIC: 0.66–3.98 μg/ml | researchgate.net |

| Novel Quinoline Derivative 14 | Bacterial DNA gyrase | IC50: 3.39 μM | researchgate.net |

| Quinoline Derivatives (general) | B. cereus, Staphylococcus, P. aeruginosa, E. coli | MIC: 3.12–50 µg/mL | nih.gov |

| 3-Quinoline derivatives with benzylthio/benzoylthio substituents | Gram-positive bacteria | MIC: 0.5–1 μg/mL | researchgate.net |

| 8-Hydroxyquinoline derivatives | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Superior to Penicillin G | nih.gov |

| Quinoline Derivative QST10 | Candida albicans | MIC: 31.25 μg/mL | semanticscholar.org |

Anti-inflammatory and Antioxidant Activity Mechanisms In Vitro

In addition to their anticancer and antimicrobial properties, quinoline derivatives have been explored for their anti-inflammatory and antioxidant activities. Certain 1,8-naphthyridine-3-carboxamide derivatives, which are structurally related to quinolines, have been synthesized and screened for these properties. nih.govnih.govresearchgate.net These compounds have been shown to modulate the levels of cytokines and chemokines secreted by dendritic cells, indicating an anti-inflammatory effect. nih.govresearchgate.net

The antioxidant potential of these compounds has been evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. mdpi.com Studies on coumarin (B35378) derivatives, which share some structural similarities with quinolones, have shown that the presence of hydroxyl groups on the ring structure is correlated with their DPPH radical scavenging activity. mdpi.com This suggests that specific substitutions on the quinoline ring could enhance its antioxidant properties. The mechanism of antioxidant action often involves the donation of a hydrogen atom or an electron to neutralize free radicals.

While direct evidence for the anti-inflammatory and antioxidant mechanisms of this compound itself is limited in the provided search results, the activities of related compounds suggest potential pathways. For instance, the anti-inflammatory action may be linked to the inhibition of pro-inflammatory mediators, while the antioxidant activity is likely due to the scavenging of reactive oxygen species (ROS). mdpi.com

Antimalarial and Antitubercular Activity Studies In Vitro

The quinoline scaffold is a well-established pharmacophore in the development of antimalarial drugs. Research has continued to explore new quinoline derivatives for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Several novel morpholinoquinoline-based conjugates have displayed significant activity against P. falciparum strains, with some compounds showing brilliant activity compared to the standard drugs chloroquine (B1663885) and quinine. nih.gov

In the realm of antitubercular research, quinoline derivatives have emerged as a promising class of compounds against Mycobacterium tuberculosis. A number of studies have reported the synthesis and in vitro evaluation of quinoline derivatives against the H37Rv strain of M. tuberculosis. semanticscholar.orgnih.gov For example, a series of 33 quinoline derivatives were synthesized, with some compounds exhibiting significant activity at MICs of 3.12 and 6.25 µg/mL. nih.gov Another study on novel quinolinone-based thiosemicarbazones showed that all synthesized compounds exhibited potent activity against M. bovis BCG and M. tuberculosis H37Rv, with some MIC values being better than the reference drug isoniazid. mdpi.com Specifically, one derivative, N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4), was identified as a highly effective compound against M. tuberculosis H37Rv. semanticscholar.org

Interactive Table: Antimalarial and Antitubercular Activity of Quinoline Derivatives

| Compound Class | Target Organism | Activity (MIC/IC50) | Reference(s) |

| Morpholinoquinoline-based conjugates | Plasmodium falciparum | Significant activity compared to chloroquine and quinine | nih.gov |

| Quinoline derivatives (general) | Mycobacterium tuberculosis H37Rv | MICs of 3.12 and 6.25 µg/mL for specific compounds | nih.gov |

| Quinolinone-based thiosemicarbazones | Mycobacterium bovis BCG | MIC range: 0.03–0.33 µM | mdpi.com |

| Quinolinone-based thiosemicarbazones | Mycobacterium tuberculosis H37Rv | MIC range: 0.13–0.17 µM | mdpi.com |

| N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4) | Mycobacterium tuberculosis H37Rv | Highly effective | semanticscholar.org |

Modulation of Gene and Protein Expression (e.g., HIF-1α, MEF-2, CYP1A1) in Cellular Systems

Quinoline-3-carboxamide derivatives, such as Tasquinimod, have been shown to exert their effects by modulating the expression of key genes and proteins involved in cancer progression. nih.govnih.govresearchgate.net Tasquinimod disrupts the transcriptional activation of Hypoxia-Inducible Factor-1α (HIF-1α) and represses Myocyte Enhancer Factor-2 (MEF-2) target genes. nih.govnih.gov This is significant because HIF-1α plays a major role in promoting cancer growth and resistance to therapy by upregulating genes involved in angiogenesis and cell stress survival, particularly in the hypoxic tumor microenvironment. nih.gov

The mechanism of action of Tasquinimod involves allosteric binding to Histone Deacetylase 4 (HDAC4), which prevents the formation of the HDAC4/NCoR1/HDAC3 complex. nih.govnih.gov This disruption prevents the deacetylation-dependent stability of the HIF-1α protein. nih.gov Furthermore, some quinoline-3-carboxamide analogs have been developed to have lower off-target effects, such as the induction of Cytochrome P450 1A1 (CYP1A1), which is an aryl hydrocarbon receptor (AHR) target gene. nih.gov For example, the analog ESATA-20 was found to have approximately 10-fold lower AHR agonism compared to Tasquinimod. nih.govnih.gov

Comprehensive Structure-Activity Relationship (SAR) Derivations

The exploration of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of this compound derivatives. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric features.

For anticancer activity, studies on quinoline and naphthyridine derivatives have revealed several important structural elements. nih.gov It has been observed that the presence of an aniline (B41778) group at the C-4 position, aminoacrylamide substituents at the C-6 position, a cyano group at the C-3 position, and alkoxy groups at the C-7 position of the quinoline ring can contribute to optimal activity. nih.gov In the case of 1,8-naphthyridine (B1210474) derivatives, an aminopyrrolidine functionality at C-7, a 2'-thiazolyl group at N-1, and a carboxy group at C-3 are considered essential for cytotoxicity. nih.gov A study on 6,8-disubstituted quinoline derivatives found that altering the functional groups at the C-6 and C-8 positions resulted in varied anticancer activities. researchgate.net

In the context of antimicrobial activity, the nature of the substituent on the thiosemicarbazide (B42300) group of quinoline derivatives directly influences their antitubercular profile. semanticscholar.org Generally, electron-withdrawing groups on the phenyl ring have been found to be most influential for antimycobacterial activity. semanticscholar.org For cholinesterase inhibition, a fragment-informed SAR (FI-SAR) approach has been utilized, demonstrating that strategic coupling of amino-functionalized fragments with quinoline scaffolds can lead to potent inhibitors. nih.gov This highlights that the specific combination of a privileged pharmacophore with the quinoline scaffold is key to achieving high activity. nih.gov

Analysis of Positional and Substituent Effects on Biological Potency and Selectivity

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. While extensive research has been conducted on various substituted quinolines, studies focusing specifically on a broad series of this compound derivatives are limited in publicly available literature. However, by examining related quinoline carboxamide series, we can infer the potential impact of the 8-methyl group and other substitutions.

The presence of a methyl group at the C-8 position is a critical design element. In a study on the synthesis of 8-methyltetrahydroquinoline derivatives, the C-8 methyl group was found to be crucial for the success of certain synthetic transformations, indicating its unique influence on the reactivity and conformation of the quinoline ring system.

Research on related 8-substituted quinoline-2-carboxamides as carbonic anhydrase (CA) inhibitors offers valuable insights into how substituents at this position can modulate biological activity. In a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, variations at the 8-position led to a wide range of inhibitory activities against different human carbonic anhydrase (hCA) isoforms. For instance, a simple methyl substitution on the 8-hydroxy group resulted in a compound with a high inhibition constant (Kᵢ) of 61.9 nM against hCA I, demonstrating a significant potency. nih.gov This highlights the sensitivity of the biological response to even small changes at the 8-position.

The table below illustrates the inhibitory activity of various 8-substituted quinoline-2-carboxamides against two carbonic anhydrase isoforms, hCA I and hCA II. Although these are not 3-carboxamides, the data provides a strong rationale for the importance of the 8-position in determining biological potency.

| Compound | R Group at 8-position | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

|---|---|---|---|

| 5a | -OCH₂CH₃ | 88.4 | 85.7 |

| 5b | -O(CH₂)₂CH₃ | 105.3 | 88.4 |

| 5c | -OCH₂-phenyl | 112.7 | 101.9 |

| 5d | -OCH₂(3,5-di-CH₃-phenyl) | 95.6 | 91.2 |

| 5e | -OCH₂(3-Cl-phenyl) | 75.4 | 68.5 |

| 5h | -OCH₃ | 61.9 | 33.0 |

Furthermore, studies on quinoline-3-carboxamide derivatives with substituents at other positions have shown that modifications to the carboxamide moiety and the quinoline ring can significantly impact activity. For example, in a series of 2-chloroquinoline-3-carboxamides, the nature of the substituent on the aniline ring of the carboxamide group influenced their antibacterial activity. researchgate.net

Identification of Critical Pharmacophoric Elements and Their Contributions to Activity

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, the key pharmacophoric elements can be deduced from its structural components and by analogy to other bioactive quinoline derivatives.

A pharmacophore model developed for quinoline-3-carbohydrazide (B3054276) antioxidants identified several key features that are likely relevant to this compound derivatives as well. nih.gov These include:

Aromatic Ring: The quinoline core itself serves as a crucial aromatic feature, providing a planar scaffold for interaction with aromatic residues in a binding pocket.

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the oxygen atom of the carboxamide group are potent hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the carboxamide is a key hydrogen bond donor.

Hydrophobic Group: The methyl group at the 8-position provides a distinct hydrophobic feature that can interact with nonpolar pockets in a target protein, potentially enhancing binding affinity and selectivity.

The interplay of these elements is critical for biological activity. For instance, the hydrogen bonding capabilities of the carboxamide group are often essential for anchoring the ligand in the active site of a target protein. The 8-methyl group can serve to orient the molecule within the binding site through hydrophobic interactions and may also introduce a degree of steric hindrance that can favor binding to specific targets over others, thus enhancing selectivity.

Assessment of Ligand Efficiency and Biophysical Properties Influencing Biological Performance

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target, normalized for its size. It is calculated as the binding energy per heavy atom. Assessing the ligand efficiency and other biophysical properties of this compound derivatives is crucial for understanding their drug-like potential.

Key biophysical properties influencing biological performance include:

Polar Surface Area (PSA): PSA is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of a drug's ability to permeate cell membranes. The carboxamide group is a significant contributor to the PSA of the this compound scaffold.

Molecular Weight (MW): Lower molecular weight is generally preferred for better absorption and distribution properties. The addition of a methyl group at the 8-position results in a modest increase in molecular weight.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Calculated logP | Calculated PSA (Ų) |

|---|---|---|---|---|

| This compound | C₁₁H₁₀N₂O | 186.21 | 1.85 | 55.12 |

The optimization of these biophysical properties is a key challenge in the development of this compound derivatives as therapeutic agents. A balance must be struck between achieving high biological potency and maintaining favorable pharmacokinetic and safety profiles. Future studies should aim to systematically explore the structure-property relationships within this specific compound class to unlock its full therapeutic potential.

Coordination Chemistry and Material Science Research Involving 8 Methylquinoline 3 Carboxamide

8-Methylquinoline-3-carboxamide as a Ligand in Metal Complex Chemistry

The unique structure of this compound, featuring a nitrogen atom in the quinoline (B57606) ring, a C(sp³)–H bond at the 8-position, and a carboxamide group at the 3-position, allows it to function as a highly versatile ligand in coordination chemistry.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable transition metal salt in an appropriate solvent. While specific literature on the synthesis of complexes with this exact ligand is limited, the methods can be inferred from related quinoline derivatives. researchgate.netmdpi.com For instance, reacting the ligand with metal precursors like rhodium(III) chloride (RhCl₃), cobalt(II) acetate (B1210297) (Co(OAc)₂), or palladium(II) chloride (PdCl₂) under controlled temperature conditions would yield the desired complexes.